Fmoc-nalpha-methyl-n-im-trityl-l-histidine

Catalog No.
S889150
CAS No.
1217840-61-3
M.F
C41H35N3O4
M. Wt
633.748
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Fmoc-nalpha-methyl-n-im-trityl-l-histidine

CAS Number

1217840-61-3

Product Name

Fmoc-nalpha-methyl-n-im-trityl-l-histidine

IUPAC Name

(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylimidazol-4-yl)propanoic acid

Molecular Formula

C41H35N3O4

Molecular Weight

633.748

InChI

InChI=1S/C41H35N3O4/c1-43(40(47)48-27-37-35-23-13-11-21-33(35)34-22-12-14-24-36(34)37)38(39(45)46)25-32-26-44(28-42-32)41(29-15-5-2-6-16-29,30-17-7-3-8-18-30)31-19-9-4-10-20-31/h2-24,26,28,37-38H,25,27H2,1H3,(H,45,46)/t38-/m0/s1

InChI Key

JWVLJHMKVOZWMC-LHEWISCISA-N

SMILES

CN(C(CC1=CN(C=N1)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C(=O)O)C(=O)OCC5C6=CC=CC=C6C7=CC=CC=C57

Fmoc-Nalpha-methyl-N-im-trityl-L-histidine (Fmoc-His(Trt)-OH) is a derivative of the amino acid L-histidine commonly used in solid-phase peptide synthesis (SPPS) [, , ]. SPPS is a technique for creating peptides (short chains of amino acids) by attaching amino acids one by one to a solid support [].

  • Fmoc Protecting Group: The "Fmoc" portion of the molecule acts as a protecting group for the alpha-amino (N-terminal) group of the histidine. Protecting groups ensure only the desired amino acid reacts during each step of the synthesis process [].
  • Trityl Protecting Group: The "Trt" group protects the imidazole side chain of the histidine. This side chain plays a role in the chemical properties of histidine, and protecting it allows for selective modification of other parts of the peptide [, ].
  • N-methylation: The "Nalpha-methyl" modification refers to the addition of a methyl group to the nitrogen atom on the side chain of the histidine. This modification can be used to alter the properties of the peptide, such as its stability or binding affinity [].

Applications:

Fmoc-His(Trt)-OH is valuable for synthesizing peptides containing modified histidine residues. These modified peptides can be used in various scientific research applications, including:

  • Development of new drugs: Researchers can use Fmoc-His(Trt)-OH to create peptides that target specific proteins involved in diseases. These modified peptides can act as potential drug candidates.
  • Study of protein-protein interactions: By incorporating Fmoc-His(Trt)-OH into peptides, scientists can investigate how these peptides interact with other proteins. This information is crucial for understanding cellular processes and developing new therapies.
  • Development of functional materials: Fmoc-His(Trt)-OH can be used to create peptides with specific functionalities, such as self-assembly or binding to specific surfaces. These peptides have potential applications in drug delivery, biosensors, and tissue engineering.

Fmoc-nalpha-methyl-n-im-trityl-l-histidine is a modified amino acid that plays a significant role in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). This compound features a unique structure where the histidine residue is protected with both a fluorenylmethyloxycarbonyl (Fmoc) group and a trityl (Trt) group, which helps to stabilize the amino acid during

Fmoc-His(Trt)-OH is likely to exhibit similar hazards as other aromatic compounds. Specific data is limited, but general safety precautions should be followed when handling this compound:

  • Wear gloves, safety glasses, and a lab coat when handling.
  • Avoid inhalation and ingestion.
  • Fmoc-His(Trt)-OH may be irritating to the skin and eyes.
  • Work in a well-ventilated fume hood.
  • Dispose of waste according to institutional guidelines.
. The most common reactions include:

  • Deprotection: The Fmoc group can be removed using a base such as piperidine, allowing for the coupling of this amino acid with other amino acids in the sequence.
  • Coupling Reactions: This compound is often used in coupling reactions with other protected amino acids to form peptides. The coupling can be facilitated using reagents like diisopropylcarbodiimide (DIC) or 1-hydroxybenzotriazole (HOBt) to activate the carboxylic acid of the incoming amino acid .
  • Racemization Risks: During these reactions, there is a risk of racemization, particularly when histidine is involved. Studies have shown that different protective groups can influence the extent of racemization during synthesis, with Fmoc-nalpha-methyl-n-im-trityl-l-histidine exhibiting varying levels of stability under different conditions .

Fmoc-nalpha-methyl-n-im-trityl-l-histidine exhibits biological activity relevant to its role in peptides and proteins. Histidine residues are known for their involvement in enzyme catalysis and metal ion binding due to their imidazole side chain, which can act as a proton donor or acceptor. This compound's modifications allow for enhanced stability and solubility in biological systems, making it suitable for various applications in drug design and development .

The synthesis of Fmoc-nalpha-methyl-n-im-trityl-l-histidine typically involves several key steps:

  • Protection of Histidine: The imidazole group of histidine is protected using a trityl group to prevent unwanted reactions during subsequent steps.
  • Fmoc Protection: The alpha-amino group is then protected with an Fmoc group, which can be easily removed under mild basic conditions.
  • Methylation: The alpha position is methylated to introduce the methyl group, enhancing the compound's properties.
  • Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for biological applications .

Fmoc-nalpha-methyl-n-im-trityl-l-histidineMethylated alpha position; Trt protectionPeptide synthesis, drug developmentFmoc-HistidineStandard histidine; no methylationGeneral peptide synthesisFmoc-N-alpha-benzyl-L-histidineBenzyl group provides steric bulkSpecialized peptide applicationsFmoc-N-alpha-acetyl-L-histidineAcetylation alters reactivityPeptides requiring specific solubility

This comparison highlights the uniqueness of Fmoc-nalpha-methyl-n-im-trityl-l-histidine due to its specific modifications that enhance its utility in biochemical research and applications.

Studies involving Fmoc-nalpha-methyl-n-im-trityl-l-histidine often focus on its interaction with various biomolecules. Its ability to bind metal ions and participate in enzyme catalysis makes it an important subject in research aimed at understanding enzyme mechanisms and protein folding. Additionally, its incorporation into peptides allows researchers to study how modifications affect peptide behavior and interactions within biological systems .

Several compounds are structurally or functionally similar to Fmoc-nalpha-methyl-n-im-trityl-l-histidine. These include:

  • Fmoc-Histidine: A standard histidine derivative used widely in peptide synthesis but lacks the methyl modification.
  • Fmoc-N-alpha-benzyl-L-histidine: Another modified histidine that provides different steric properties due to the benzyl group instead of methyl.
  • Fmoc-N-alpha-acetyl-L-histidine: This compound features an acetyl group at the alpha position, affecting its reactivity and solubility.

Comparison Table

CompoundUnique Features

XLogP3

7.7

Dates

Modify: 2023-08-15

Explore Compound Types